![molecular formula C22H21N3OS B3295648 3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888450-69-9](/img/structure/B3295648.png)
3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Overview
Description
3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidoindole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by inflammation.
Antipsychotic Effects
Thiophene derivatives have also been found to have antipsychotic effects . This could mean that our compound might be useful in the treatment of psychiatric disorders.
Anti-Arrhythmic Activity
Thiophene derivatives can exhibit anti-arrhythmic activity . This suggests a potential application of our compound in the treatment of irregular heartbeats.
Antifungal and Antimicrobial Properties
Both thiophene and indole derivatives have been reported to possess antifungal and antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial and antifungal agents.
Antioxidant Activity
Thiophene derivatives can exhibit antioxidant activity . This suggests that our compound might have potential applications in conditions where oxidative stress plays a role.
Anti-Cancer Properties
Both thiophene and indole derivatives have been reported to possess anti-cancer properties . This suggests that our compound could potentially be used in cancer treatment.
Kinase Inhibiting Activity
Thiophene derivatives have been found to inhibit kinases , which are enzymes that play key roles in cellular processes. This suggests a potential application of our compound in the treatment of diseases related to abnormal kinase activity.
Anti-Anxiety Effects
Thiophene derivatives have also been found to have anti-anxiety effects . This could mean that our compound might be useful in the treatment of anxiety disorders.
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-11-25-21(26)20-19(17-7-5-6-8-18(17)23-20)24-22(25)27-13-16-12-14(2)9-10-15(16)3/h4-10,12,23H,1,11,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLFNKOFXZOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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